molecular formula C10H12F2 B3090032 1-(1,1-Difluoroethyl)-2,4-dimethylbenzene CAS No. 1204295-93-1

1-(1,1-Difluoroethyl)-2,4-dimethylbenzene

Cat. No.: B3090032
CAS No.: 1204295-93-1
M. Wt: 170.2 g/mol
InChI Key: OTZPLOIEJLAFTK-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of difluoroethylated aromatics.

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-7-4-5-9(8(2)6-7)10(3,11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPLOIEJLAFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.

Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-2,4-dimethylbenzene may involve large-scale synthesis using similar catalytic processes. The use of abundant and inexpensive raw materials like 1,1-difluoroethyl chloride makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nickel Catalysts: Used in the difluoroethylation process.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

1-(1,1-Difluoroethyl)-2,4-dimethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-2,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Difluoroethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-(1,1-Difluoroethyl)-2,4-dimethylbenzene, also known as difluoromethyl-2,4-dimethylbenzene, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Formula

  • Molecular Formula : C10H10F2
  • Molecular Weight : Approximately 172.18 g/mol

Structural Characteristics

The presence of difluoroethyl and dimethyl substituents on the benzene ring significantly influences the compound's reactivity and biological activity. The difluoroethyl group enhances lipophilicity and alters the electronic properties of the molecule, which can affect interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. Additionally, antifungal properties have been hinted at through initial investigations.

Anticancer Effects

The compound has garnered attention for its anticancer properties. Key findings include:

  • Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis through DNA interaction.
  • Case Studies : In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with similar compounds reveals how variations in substitution patterns can affect biological activity.

Compound NameMolecular FormulaSimilarity Index
1-(Difluoromethyl)-2-methylbenzeneC9H9F20.92
1-(Trifluoromethyl)-2-methylbenzeneC9H9F30.90
1-(Chloroethyl)-2,4-dimethylbenzeneC10H12Cl0.85

This table illustrates how variations in functional groups impact therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes critical for cancer cell proliferation.
  • DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activities of this compound:

  • A study published in Nature highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating higher activity than standard treatments like isoniazid.
  • Another investigation into the compound's antiviral properties revealed significant activity against enterovirus D68 (EV-D68), indicating potential as an antiviral agent.

Notable Case Studies

  • In vitro Study on Cancer Cells : Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells.
  • Antimicrobial Efficacy Study : The compound showed promising results against Staphylococcus aureus and Escherichia coli in preliminary assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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